molecular formula C8H9N3S B2633054 5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine CAS No. 203380-78-3

5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

Cat. No.: B2633054
CAS No.: 203380-78-3
M. Wt: 179.24
InChI Key: XATFKQJGJSMAJW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. Thiazole and pyridine derivatives are known for their wide range of medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a pyridine ring to a thiazole core. One common method involves the reaction of thiazole derivatives with pyridine precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the aggregation of human platelets or act as an antagonist to certain receptors .

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiazolo[4,5-b]pyridin-2-amine: Similar structure but with a chlorine atom instead of methyl groups.

    Thiazolo[4,5-b]pyridine derivatives: Various derivatives with different substituents on the thiazole or pyridine rings.

Uniqueness

5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 5 and 7 can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-4-3-5(2)10-7-6(4)12-8(9)11-7/h3H,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATFKQJGJSMAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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